molecular formula C10H11FN2 B1304752 1-Ethyl-5-fluoro-2-methylbenzimidazole CAS No. 708-34-9

1-Ethyl-5-fluoro-2-methylbenzimidazole

Cat. No.: B1304752
CAS No.: 708-34-9
M. Wt: 178.21 g/mol
InChI Key: GNLDCZPLWNLTOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-fluoro-2-methylbenzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-2-methylbenzene-1,2-diamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-2-methylbenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-fluoro-2-methylbenzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-fluoro-2-methylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

  • 1-Ethyl-2-methylbenzimidazole
  • 1-Ethyl-5-chloro-2-methylbenzimidazole
  • 1-Ethyl-5-bromo-2-methylbenzimidazole

Comparison: 1-Ethyl-5-fluoro-2-methylbenzimidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Properties

IUPAC Name

1-ethyl-5-fluoro-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLDCZPLWNLTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379008
Record name 1-ethyl-5-fluoro-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-34-9
Record name 1-ethyl-5-fluoro-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.92 g of N-ethyl-4-fluorophenylenediamine in 15 ml of ethanol was added 3.49 ml of triethylorthoacetate and the reaction refluxed for 6 hours. The solvent was removed and the residue partitioned between ethyl acetate and water. The organic phase was separated, dried and the solvent removed to give 2.87 g of product as a brown oil.
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
3.49 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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